An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylhexylamine-N-oxide
An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylhexylamine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylhexylamine-N-oxide is a tertiary amine oxide, a class of compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom. Molecules with N-oxide functionalities are ubiquitous in nature and play a significant role in medicinal chemistry.[1] They serve as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1] The N-oxide group can impart unique physicochemical properties, such as increased water solubility and altered membrane permeability, which are highly relevant in drug design and formulation.[1] This guide provides a comprehensive overview of the chemical properties of N,N-Dimethylhexylamine-N-oxide, offering insights into its synthesis, reactivity, and potential applications, particularly for professionals in research and drug development.
Physicochemical Properties
N,N-Dimethylhexylamine-N-oxide, with the chemical formula C8H19NO, is the N-oxide derivative of the tertiary amine N,N-Dimethylhexylamine.[][3][4][5] The presence of the highly polar N-O bond significantly influences its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 34418-88-7 | [][3][4][5][6][7] |
| Molecular Formula | C8H19NO | [][4][5][7] |
| Molecular Weight | 145.24 g/mol | [] |
| Density | 0.998 g/mL | [][7] |
| Appearance | Expected to be a white to off-white solid | General knowledge on similar amine oxides |
| pKa | ~5.0 | [8] |
| Solubility | Expected to have good water solubility | General knowledge on amine oxides |
Amine oxides are known to be weak bases.[9] A study on the pKa values of a series of N-alkyl-N,N-dimethylamine-N-oxides determined the pKa of the C6 derivative to be approximately 5.0.[8] This indicates that N,N-Dimethylhexylamine-N-oxide will be protonated in acidic conditions.
Synthesis of N,N-Dimethylhexylamine-N-oxide
The synthesis of N,N-Dimethylhexylamine-N-oxide is typically achieved through the oxidation of its corresponding tertiary amine, N,N-Dimethylhexylamine. This transformation is a common and generally high-yielding reaction in organic synthesis.
General Reaction Scheme
Caption: General synthesis pathway for N,N-Dimethylhexylamine-N-oxide.
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is adapted from established procedures for the synthesis of long-chain alkylamine N-oxides.[10][11]
Materials:
-
N,N-Dimethylhexylamine (CAS: 4385-04-0)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve N,N-Dimethylhexylamine (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic; maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by testing for the presence of the starting amine. A spot test with phenolphthalein can be used; the starting amine is basic, while the N-oxide is significantly less so.[12]
-
Once the reaction is complete, cautiously add a small amount of platinum on carbon or manganese dioxide to decompose any excess hydrogen peroxide.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the methanol under reduced pressure.
-
The resulting residue can be purified by recrystallization. The crude product can be triturated with cold, anhydrous diethyl ether to induce crystallization.[10]
-
Collect the solid product by filtration and dry it under vacuum over a desiccant like anhydrous magnesium sulfate. The product is likely hygroscopic and should be handled accordingly.[10]
Spectroscopic Characterization
-
¹H NMR: The protons on the carbons adjacent to the N-O group are expected to be deshielded compared to the parent amine due to the electron-withdrawing nature of the N-oxide. The N-methyl protons would likely appear as a singlet further downfield than in N,N-Dimethylhexylamine.
-
¹³C NMR: Similar to the proton NMR, the carbon atoms attached to the nitrogen will show a downfield shift upon N-oxidation.[8]
-
IR Spectroscopy: The most characteristic feature in the IR spectrum of an amine N-oxide is the N-O stretching vibration, which typically appears in the range of 950-970 cm⁻¹.
Reactivity and Stability
Thermal Decomposition
Tertiary amine N-oxides are known to undergo thermal decomposition, often through a Cope elimination reaction, especially if they possess a hydrogen atom on a beta-carbon.[13] This reaction proceeds through a five-membered cyclic transition state to yield an alkene and a hydroxylamine. For N,N-Dimethylhexylamine-N-oxide, heating would likely lead to the formation of 1-hexene and N,N-dimethylhydroxylamine. The decomposition temperature for similar long-chain amine oxides has been studied, with the principal reaction being deoxygenation to the parent amine and formation of the corresponding alkene.[14]
Caption: Proposed Cope elimination pathway for N,N-Dimethylhexylamine-N-oxide.
Reduction to the Parent Amine
The N-oxide functionality can be readily reduced back to the corresponding tertiary amine. This reaction is of particular interest in drug development, where N-oxides can be used as prodrugs that are activated under hypoxic conditions found in some tumors.[1] Various reducing agents can effect this transformation, including diboron reagents.[15]
Reaction with Acids
As weak bases, amine N-oxides react with strong acids to form the corresponding hydroxylammonium salts.[16]
Applications in Research and Drug Development
Long-chain alkylamine N-oxides, such as N,N-Dimethylhexylamine-N-oxide, are primarily utilized as non-ionic or zwitterionic surfactants.[9] Their amphiphilic nature allows them to form micelles in aqueous solutions and interact with both hydrophobic and hydrophilic molecules.
-
Surfactant Properties: These compounds are effective at reducing surface tension and can be used as detergents, foaming agents, and emulsifiers.
-
Protein Chemistry: In biochemical research, they are employed to solubilize membrane proteins and can be used in studies of protein folding and stability.
-
Drug Delivery: The ability of amine N-oxides to form micelles makes them potential candidates for drug delivery systems, encapsulating hydrophobic drugs to improve their solubility and bioavailability.
-
Prodrug Strategies: The reversible nature of N-oxidation allows for the design of prodrugs. An active amine-containing drug can be masked as its N-oxide, potentially altering its pharmacokinetic profile and enabling targeted release through enzymatic or chemical reduction.[1]
Safety and Handling
While a specific safety data sheet for N,N-Dimethylhexylamine-N-oxide is not widely available, information can be extrapolated from the parent amine, N,N-Dimethylhexylamine, and other long-chain amine N-oxides.
-
Hazards of the Parent Amine: N,N-Dimethylhexylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[17][18]
-
General Amine N-oxide Hazards: Similar long-chain amine N-oxides are known to be irritants to the skin and eyes.
-
Handling Precautions: It is recommended to handle N,N-Dimethylhexylamine-N-oxide in a well-ventilated area, preferably in a chemical fume hood.[17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[] Given the hygroscopic nature of many amine oxides, storage under an inert atmosphere may be beneficial.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
Conclusion
N,N-Dimethylhexylamine-N-oxide is a versatile molecule with properties that make it of interest to researchers in various fields, from materials science to medicinal chemistry. Its surfactant nature, coupled with the reversible reactivity of the N-oxide group, opens avenues for its application in drug formulation and as a component of prodrug strategies. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. Further studies to fully characterize its physicochemical and toxicological properties are warranted to expand its potential applications.
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